

Cyclohexylammonium Fluoride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cyclohexylammonium fluoride

Cat. No.: B13757443

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CAS Number: 26593-77-1

Abstract

This technical guide provides a comprehensive overview of **Cyclohexylammonium fluoride** (CAS 26593-77-1), a compound with potential applications in organic synthesis and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, consolidates available data on its physicochemical properties, outlines a probable synthetic route and characterization methods, and discusses its potential utility as a fluorinating agent. Safety and handling protocols are also detailed. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages information on analogous compounds and general chemical principles to provide a thorough and practical resource.

Introduction

Cyclohexylammonium fluoride is an organic salt composed of a cyclohexylammonium cation and a fluoride anion. The presence of the fluoride ion, a compact and highly electronegative species, suggests its potential utility as a nucleophilic fluorinating agent. The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of drug candidates.[1][2][3][4][5] This guide aims to provide a detailed understanding of **Cyclohexylammonium fluoride**'s properties and potential applications.



Physicochemical Properties

A summary of the known and computed physicochemical properties of **Cyclohexylammonium fluoride** is presented in Table 1. This data is crucial for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of Cyclohexylammonium Fluoride

Property	Value	Source
CAS Number	26593-77-1	
Molecular Formula	C ₆ H ₁₄ FN	[6]
Molecular Weight	119.18 g/mol	[6]
Appearance	White solid (predicted)	General knowledge
Boiling Point	134.5 °C at 760 mmHg	
Flash Point	32.2 °C	
Vapor Pressure	8.07 mmHg at 25°C	
Solubility	Soluble in water	General knowledge
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	2	[6]
Topological Polar Surface Area	26 Ų	[6]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Cyclohexylammonium fluoride** is not readily available in the cited literature, a standard acid-base neutralization reaction is the most probable and straightforward method of preparation.

Proposed Experimental Protocol: Synthesis

Reaction:



Cyclohexylamine + Hydrofluoric Acid → Cyclohexylammonium fluoride

Materials:

- Cyclohexylamine (purified)
- Hydrofluoric acid (48% aqueous solution)
- Anhydrous diethyl ether
- Nitrogen or Argon gas supply
- Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, filtration apparatus)
- Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, and a
 face shield. All manipulations involving hydrofluoric acid must be conducted in a certified
 chemical fume hood.

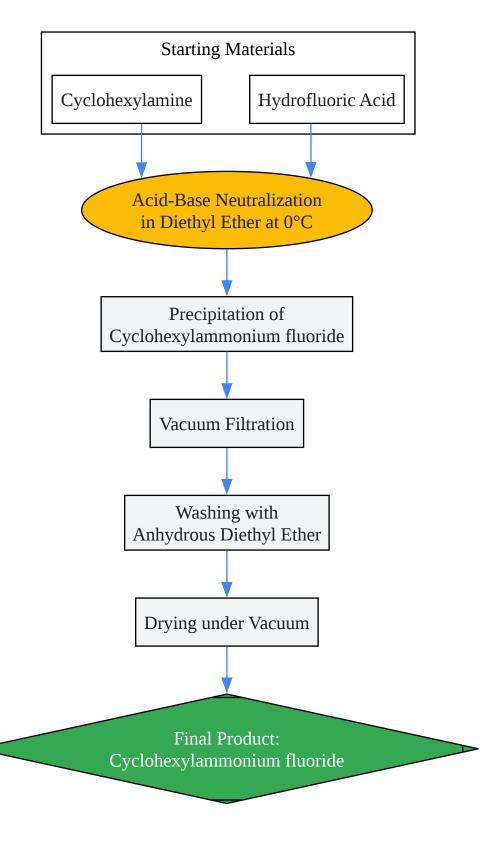
Procedure:

- In a fume hood, a solution of cyclohexylamine in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is maintained under an inert atmosphere (nitrogen or argon).
- The flask is cooled in an ice bath to 0 °C.
- A stoichiometric equivalent of a dilute aqueous solution of hydrofluoric acid is added dropwise to the stirred cyclohexylamine solution.
- The reaction mixture is stirred at 0 °C for an additional 1-2 hours after the addition is complete.
- The resulting precipitate (Cyclohexylammonium fluoride) is collected by vacuum filtration.
- The solid product is washed with cold, anhydrous diethyl ether to remove any unreacted starting material.



• The product is dried under vacuum to yield the final product.

Logical Workflow for Synthesis:





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Caption: Proposed synthesis workflow for Cyclohexylammonium fluoride.

Spectroscopic Characterization (Predicted)

Although experimental spectra for **Cyclohexylammonium fluoride** are not available, its spectroscopic characteristics can be predicted based on the known spectra of cyclohexylamine, cyclohexylamine hydrochloride, and general principles of NMR and IR spectroscopy.[2][3][7][8][9][10][11][12][13][14][15][16][17][18]

Table 2: Predicted Spectroscopic Data for Cyclohexylammonium Fluoride

Technique	Predicted Features
¹ H NMR	Signals corresponding to the protons of the cyclohexyl ring, with potential downfield shifts compared to cyclohexylamine due to the positively charged ammonium group. The N-H protons would likely appear as a broad signal.
¹³ C NMR	Six signals corresponding to the carbon atoms of the cyclohexyl ring. The carbon atom attached to the nitrogen would be the most downfield shifted.[8][14][19]
¹⁹ F NMR	A single peak corresponding to the fluoride anion. The chemical shift would be in the typical range for inorganic fluoride.[1][20][21][22][23]
IR Spectroscopy	Characteristic N-H stretching and bending vibrations for the ammonium group. C-H stretching and bending vibrations for the cyclohexyl ring.[11][13][15][16]
Mass Spectrometry	The mass spectrum would show the molecular ion of cyclohexylamine (m/z = 99) upon loss of HF.[10][12][18]



Applications in Research and Drug Development

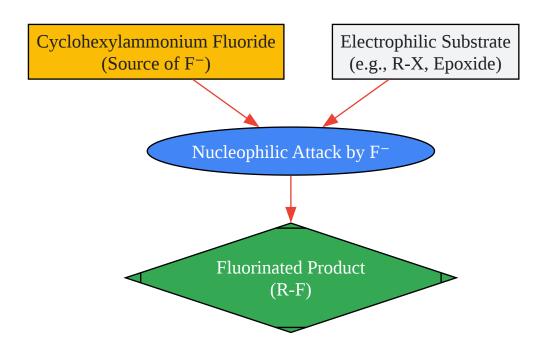
Cyclohexylammonium fluoride's primary potential lies in its role as a nucleophilic fluorinating agent in organic synthesis. The fluoride ion can be delivered to an electrophilic carbon center to form a carbon-fluorine bond.[24][25]

Potential as a Fluorinating Agent

Amine-hydrofluoride reagents are known to be effective and milder alternatives to anhydrous hydrogen fluoride for various fluorination reactions. **Cyclohexylammonium fluoride** could potentially be used in:

- Nucleophilic substitution reactions: Replacing leaving groups such as halides or sulfonates with fluoride.
- Ring-opening of epoxides: Introducing a fluorine atom and a hydroxyl group across the former epoxide ring.

Logical Diagram of Potential Reactivity:



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Caption: Potential role as a nucleophilic fluorinating agent.



Relevance in Drug Design

The introduction of fluorine into drug candidates can significantly alter their biological properties.[4][5][26][27] By serving as a source of fluoride, **Cyclohexylammonium fluoride** could be a valuable reagent in the synthesis of fluorinated analogues of existing drugs or novel fluorinated compounds for screening in drug discovery programs. The cyclohexylammonium cation may also influence the solubility and reactivity of the fluoride ion in different solvent systems.

Safety and Handling

Cyclohexylammonium fluoride should be handled with care, following standard laboratory safety procedures. Although a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from its components, cyclohexylamine and hydrofluoric acid.

- Toxicity: The compound is expected to be toxic if swallowed, inhaled, or in contact with skin.
- Corrosivity: Due to the presence of the fluoride ion, it may be corrosive.
- Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal
 protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab
 coat.
- Storage: Store in a tightly sealed container in a cool, dry place.

In case of exposure, seek immediate medical attention.

Conclusion

Cyclohexylammonium fluoride is a chemical compound with significant potential as a reagent in organic synthesis, particularly for the introduction of fluorine into molecules. While detailed experimental data is sparse, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its likely applications in research and drug development. Further experimental investigation into its reactivity and spectroscopic properties is warranted to fully elucidate its potential.



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